molecular formula C11H7N5O B8361008 3-(Pyridin-3-yl)-5-(pyrimidin-5-yl)-1,2,4-oxadiazole

3-(Pyridin-3-yl)-5-(pyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No. B8361008
M. Wt: 225.21 g/mol
InChI Key: OWUYNXNJBUAJEF-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The titled compound was prepared according to the procedure of Method C using N′-hydroxynicotinimidamide (Tyger) and pyrimidine-5-carboxylic acid (Maybridge). 1H NMR (300 MHz, DMSO-d6) δ 7.68 (ddd, J=8.0, 4.9, 1.0 Hz, 1 H), 8.48 (dt, J=7.7, 2.1 Hz, 1 H), 8.84 (dd, J=4.7, 1.7 Hz, 1 H), 9.29 (dd, J=2.4, 1.0 Hz, 1 H), 9.51 (s, 1 H), 9.56 (s, 2 H) ppm; MS (DCI/NH3) m/z=226 (M+H)+, 243 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([NH2:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.[N:11]1[CH:16]=[C:15]([C:17](O)=O)[CH:14]=[N:13][CH:12]=1.N>>[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([C:3]2[N:10]=[C:17]([C:15]3[CH:16]=[N:11][CH:12]=[N:13][CH:14]=3)[O:1][N:2]=2)[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CN=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC(=C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NOC(=N1)C=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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